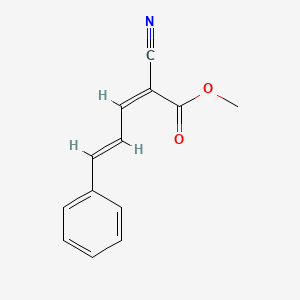

methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate

Description

Methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate is an organic compound characterized by its conjugated diene structure. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. The presence of both cyano and ester functional groups, along with the conjugated diene system, makes it a versatile intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name |

methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)12(10-14)9-5-8-11-6-3-2-4-7-11/h2-9H,1H3/b8-5+,12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGMHVHTDDLNEA-VQDMZCOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC=CC1=CC=CC=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\C=C\C1=CC=CC=C1)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate typically involves the reaction of ketene dithioacetal with aromatic ketone compounds. One-pot synthesis methods have been developed to achieve high stereoselectivity. For instance, the reaction of 3,3-bis(methylsulfanyl)methylenemalononitrile with 4-methoxyacetophenone in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO) yields the desired product . The process involves a cascade reaction, including the addition of the ketene dithioacetal to the ketone, elimination of the methylthiolate anion, intramolecular cyclization, and ring-opening reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of new drugs or bioactive compounds.

Materials Science: Its conjugated diene structure can be utilized in the design of new materials with unique optical or electronic properties.

Mechanism of Action

The mechanism by which methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For instance, the cyano group can participate in hydrogen bonding or nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways or chemical processes, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Methyl (2Z,4E,6Z)-2,4,6-decatrienoate: Another conjugated diene with similar structural features.

(2Z,4E)-3-methyl-2,4-decadienoic acid: A related compound with a similar conjugated diene system.

Uniqueness

Methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate is unique due to the presence of both cyano and ester functional groups, which provide distinct reactivity and potential applications

Biological Activity

Methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate is a compound that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Molecular Characteristics:

- Molecular Formula: C13H11NO2

- Molecular Weight: 225.24 g/mol

- CAS Number: 113966-65-7

The compound features a cyano group and a conjugated diene system, which are crucial for its biological activity. The stereochemistry (Z and E configurations) significantly influences its reactivity and interaction with biological targets.

Biological Activity

This compound exhibits a range of biological activities:

-

Antimicrobial Properties:

- Research indicates that compounds with similar structures can exhibit significant antimicrobial activity against various pathogens. The presence of the cyano group may enhance its interaction with microbial enzymes or cellular membranes.

-

Anti-inflammatory Effects:

- Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

-

Antioxidant Activity:

- The conjugated diene system may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with Enzymes: The compound may bind to specific enzymes involved in metabolic pathways, altering their activity and leading to downstream effects on cellular function.

- Receptor Modulation: It may also interact with various receptors, influencing signaling pathways related to inflammation and immunity.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of this compound in different biological contexts:

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Materials: Appropriate aldehydes and nitriles are utilized.

- Reaction Conditions: The reactions are often conducted under controlled temperatures using solvents like ethanol or methanol.

- Purification Techniques: Crystallization and chromatography are employed to purify the final product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate, and how can isomer purity be ensured?

- Methodology : Synthesis typically involves Sonogashira coupling or Wittig reactions to install the conjugated diene and cyano groups. For example, phenylacetylene derivatives can react with methyl cyanoacetate under palladium catalysis to form the diene backbone. Isomer purity is achieved via precise control of reaction temperature (e.g., 0–5°C to favor Z,E geometry) and chromatography (silica gel with hexane/EtOAc gradients). Monitoring by TLC and HPLC ensures minimal side products .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodology :

- NMR : and NMR distinguish double-bond geometry via coupling constants (, ). NOESY confirms spatial proximity of substituents.

- X-ray crystallography : Resolves absolute configuration, as demonstrated in analogous compounds like ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate .

- IR : Confirms cyano group absorption near 2240 cm .

Q. How does the cyano group influence the electronic properties and reactivity of this compound?

- Methodology : The electron-withdrawing cyano group increases electrophilicity at the α,β-unsaturated ester, enhancing reactivity in cycloadditions (e.g., Diels-Alder). Computational studies (DFT) predict charge distribution and frontier molecular orbitals, guiding experimental design for regioselective reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for stereoisomers of this compound?

- Methodology : Cross-validate data using multiple techniques (e.g., compare NMR coupling constants with X-ray structures of analogous compounds like methyl 5-phenylpenta-4-enoate). Discrepancies in chemical shifts may arise from solvent effects or crystallographic packing; re-measure under standardized conditions (e.g., CDCl at 25°C) .

Q. How can computational modeling predict the compound’s behavior in asymmetric catalysis or polymer applications?

- Methodology :

- Molecular dynamics (MD) : Simulate interactions with chiral catalysts (e.g., BINOL-derived ligands) to predict enantioselectivity.

- Density functional theory (DFT) : Calculate activation barriers for cycloadditions or polymerization initiation steps. Validate with experimental kinetic data .

Q. What experimental designs mitigate competing side reactions during functionalization of the diene system?

- Methodology :

- Protecting groups : Temporarily block the cyano group with trimethylsilyl chloride to prevent nucleophilic attack during diene functionalization.

- Low-temperature reactions : Perform Michael additions at −78°C to suppress polymerization.

- In situ monitoring : Use UV-Vis spectroscopy to track reaction progress and quench intermediates .

Q. How do steric and electronic effects of the phenyl and cyano groups impact regioselectivity in cross-coupling reactions?

- Methodology :

- Steric maps : Generate using crystallographic data from analogs like ethyl (2E,4E)-5-phenylpenta-2,4-dienoate to identify hindered positions .

- Hammett analysis : Correlate substituent effects (σ values) with reaction rates in Suzuki-Miyaura couplings. The cyano group’s −M effect directs coupling to the less electron-deficient double bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.